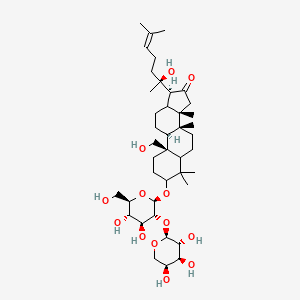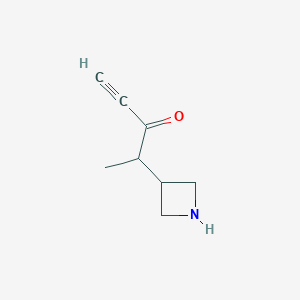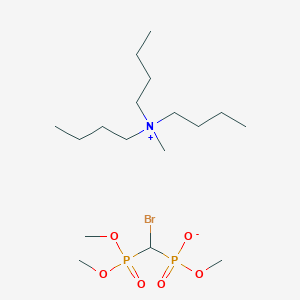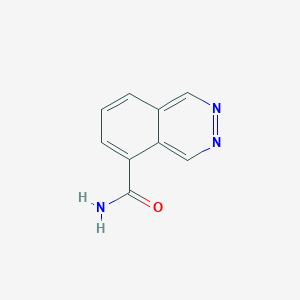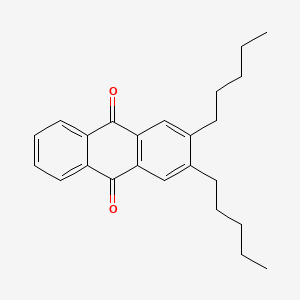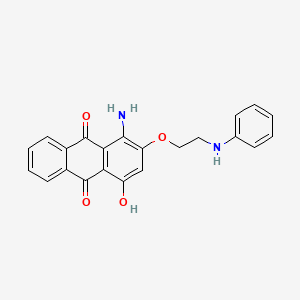
1-Amino-2-(2-anilinoethoxy)-4-hydroxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-(2-anilinoethoxy)-4-hydroxyanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family This compound is characterized by its unique structure, which includes an anthracene backbone with amino, anilinoethoxy, and hydroxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(2-anilinoethoxy)-4-hydroxyanthracene-9,10-dione typically involves multiple steps, starting from readily available anthraquinone derivatives. One common synthetic route includes the following steps:
Nitration: Anthraquinone is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as tin(II) chloride or iron powder.
Etherification: The aminoanthraquinone is then reacted with 2-chloroethanol in the presence of a base to form the anilinoethoxy group.
Hydroxylation: Finally, the compound is hydroxylated using reagents like sodium hydroxide or hydrogen peroxide to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-2-(2-anilinoethoxy)-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Tin(II) chloride, iron powder, or sodium borohydride.
Substitution: Halogenated compounds, bases like sodium hydroxide, or acids like hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield anthraquinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
1-Amino-2-(2-anilinoethoxy)-4-hydroxyanthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Amino-2-(2-anilinoethoxy)-4-hydroxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicine or biology.
Comparación Con Compuestos Similares
Similar Compounds
1-Amino-2-(2-methoxyethoxy)-4-hydroxyanthracene-9,10-dione: Similar structure but with a methoxyethoxy group instead of an anilinoethoxy group.
1-Amino-2-(2-ethoxyethoxy)-4-hydroxyanthracene-9,10-dione: Similar structure but with an ethoxyethoxy group instead of an anilinoethoxy group.
1-Amino-2-(2-phenylethoxy)-4-hydroxyanthracene-9,10-dione: Similar structure but with a phenylethoxy group instead of an anilinoethoxy group.
Uniqueness
1-Amino-2-(2-anilinoethoxy)-4-hydroxyanthracene-9,10-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
55880-03-0 |
|---|---|
Fórmula molecular |
C22H18N2O4 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
1-amino-2-(2-anilinoethoxy)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H18N2O4/c23-20-17(28-11-10-24-13-6-2-1-3-7-13)12-16(25)18-19(20)22(27)15-9-5-4-8-14(15)21(18)26/h1-9,12,24-25H,10-11,23H2 |
Clave InChI |
ATUCJTYOKYDSAH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


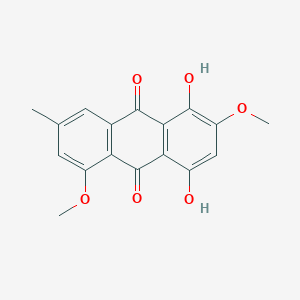
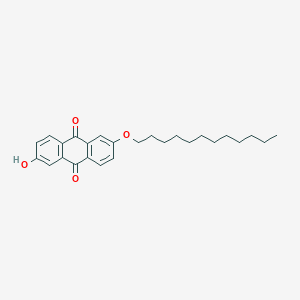

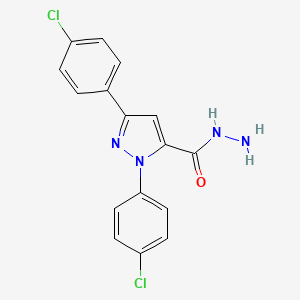
![2-{[4-Amino-6-(3-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B15251195.png)


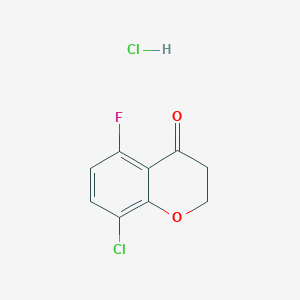
![3-O-tert-butyl 3-O'-ethyl spiro[3-azabicyclo[3.3.1]nonane-9,5'-4H-1,2-oxazole]-3,3'-dicarboxylate](/img/structure/B15251227.png)
